molecular formula C18H10Cl2O2S2 B1669901 Oralith Brilliant Pink R CAS No. 2379-74-0

Oralith Brilliant Pink R

Cat. No.: B1669901
CAS No.: 2379-74-0
M. Wt: 393.3 g/mol
InChI Key: NDDLLTAIKYHPOD-UHFFFAOYSA-N
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Description

D&C Red No. 30 is a synthetic dye used in drugs and cosmetics . It is listed by the FDA as a safe additive for drugs and cosmetics as per FDA standards . It can be used externally and in general cosmetics, including lipsticks, but is not to be used in cosmetics close to the eye .


Synthesis Analysis

The preparation of a pure sample of D&C Red No. 30 has been described in a paper . The paper also discusses the determination of the spectrophotometric properties of solutions of the purified sample in xylene .


Molecular Structure Analysis

The color additive D&C Red No. 30 is principally 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one . It contains a total of 37 bonds; 27 non-H bonds, 15 multiple bonds, 3 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 2 ketones (aromatic), and 2 sulfides .

Scientific Research Applications

Regulatory Analysis and Statistical Considerations

In the realm of regulatory analysis, D&C Red No. 30 has been subject to various studies. For instance, the paper by Lagakos and Mosteller (1981) discusses the statistical challenges and methods used in the evaluation of FD&C No. 40 (Red 40), which is relevant to the broader family of red dyes including D&C Red No. 30. This study highlights the complexity of assessing safety in animal studies, especially considering factors like cage effects, litter effects, and multigenerational designs. It underscores the importance of statistical analyses in regulatory processes, particularly when unexpected findings emerge (Lagakos & Mosteller, 1981).

Chemical Analysis and Quality Control

D&C Red No. 34, a compound closely related to D&C Red No. 30, has been extensively analyzed to ensure compliance with regulatory standards. Belai et al. (2012) conducted a detailed study on the synthesis, structural characterization, and analysis of D&C Red No. 34 and its lakes, focusing on subsidiary colors that are considered impurities. Their research provides insights into the quality control processes necessary for color additives used in cosmetics and drugs, which is also applicable to D&C Red No. 30. Such stringent analysis is crucial for maintaining the safety and quality of these additives (Belai et al., 2012).

Carcinogenicity and Mutagenicity Studies

The safety of red dyes, including D&C Red No. 30, has been a topic of research in terms of carcinogenicity and mutagenicity. Dillon, Combes, and Zeiger (1994) explored the mutagenicity of D & C Red No. 9, another red dye, using various protocols. Their research provides valuable insights into the methodologies that could be applied to study D&C Red No. 30, especially in understanding its potential as a genotoxic or non-genotoxic carcinogen. The study emphasizes the necessity of specific testing protocols to reveal the mutagenic properties of such dyes (Dillon et al., 1994).

Risk Assessment

The risk assessment of color additives, including red dyes like D&C Red No. 30, has been a subject of study. Hart et al. (1986) provided a comprehensive review of the risks associated with various red and orange dyes. This study offers insights into the methods used forevaluating the carcinogenic risk of these dyes, based largely on animal data and extrapolation to human health. It also discusses the limitations and uncertainties inherent in these assessments, highlighting the complexity of risk evaluation for substances like D&C Red No. 30 (Hart et al., 1986).

Safety and Hazards

D&C Red No. 30 is considered safe for use in drugs and cosmetics as per FDA standards . It may be safely used for coloring drugs generally in amounts consistent with current good manufacturing practice and all batches must be certified .

Properties

IUPAC Name

6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2O2S2/c1-7-3-9(19)5-11-13(7)15(21)17(23-11)18-16(22)14-8(2)4-10(20)6-12(14)24-18/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDLLTAIKYHPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4C)Cl)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862909
Record name (2Z)-6-Chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2(3H)-ylidene)-4-methyl-1-benzothiophen-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2379-74-0
Record name Japan Red 226
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2379-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophen-3(2H)-one, 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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